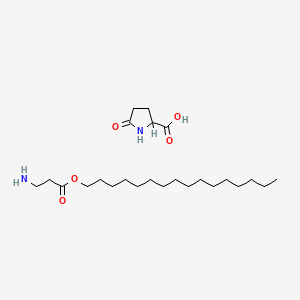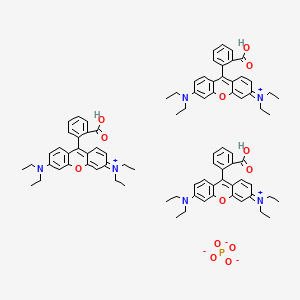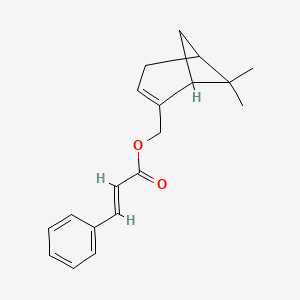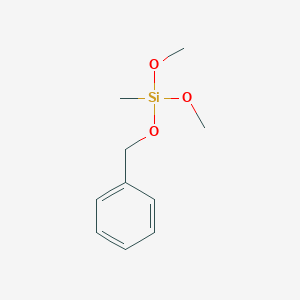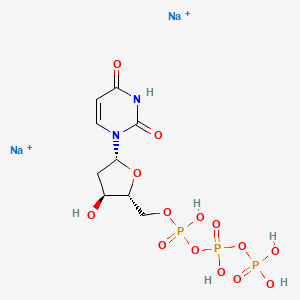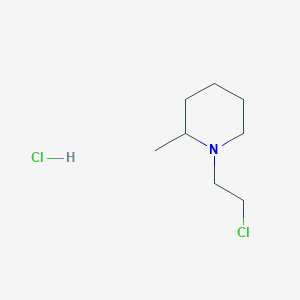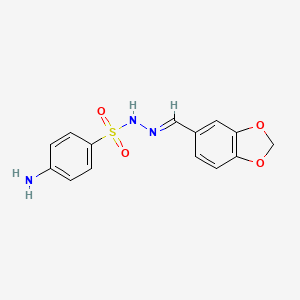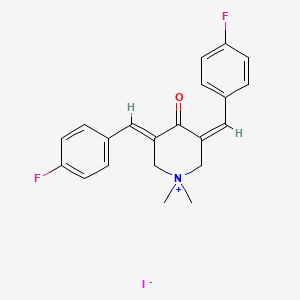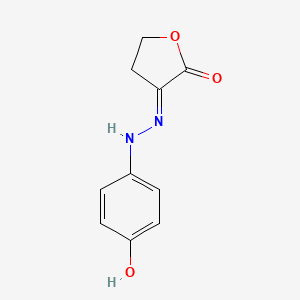
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylate groups in the cis configuration The ethyl group is attached to one of the carboxylate groups, while the hydrogen is attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate typically involves the esterification of cis-cyclohexane-1,2-dicarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
cis-Cyclohexane-1,2-dicarboxylic acid+EthanolH2SO4Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-Cyclohexane-1,2-dicarboxylic acid.
Reduction: cis-Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of polymers and resins, where its ester functionality is valuable.
Wirkmechanismus
The mechanism of action of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate in various reactions involves the interaction of its ester and carboxylate groups with different reagents. For example, in esterification reactions, the carbonyl carbon of the ester group is attacked by nucleophiles, leading to the formation of new bonds. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hydrogen (1)-trans-cyclohexane-1,2-dicarboxylate: Similar structure but with the carboxylate groups in the trans configuration.
Ethyl hydrogen (1)-cis-cyclohexane-1,3-dicarboxylate: Similar structure but with carboxylate groups at the 1,3-positions instead of 1,2.
The uniqueness of this compound lies in its specific configuration and the presence of both ester and carboxylate functionalities, which make it versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
76756-35-9 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(1R,2S)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m1/s1 |
InChI-Schlüssel |
XGRJGTBLDJAHTL-SFYZADRCSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |
Kanonische SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


